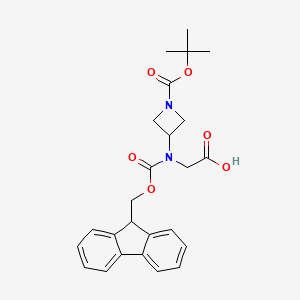N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(1-(tert-butoxycarbonyl)azetidin-3-yl)glycine
CAS No.: 1463524-95-9
Cat. No.: VC4604671
Molecular Formula: C25H28N2O6
Molecular Weight: 452.507
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1463524-95-9 |
|---|---|
| Molecular Formula | C25H28N2O6 |
| Molecular Weight | 452.507 |
| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]acetic acid |
| Standard InChI | InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-16(13-26)27(14-22(28)29)24(31)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,28,29) |
| Standard InChI Key | IJXRRVYEYNQMPR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a glycine backbone substituted with two protective groups: an Fmoc group at the nitrogen atom and a Boc-protected azetidine ring at the adjacent nitrogen. The Fmoc group ([(9H-fluoren-9-yl)methoxy]carbonyl) provides acid-labile protection, while the Boc group (tert-butoxycarbonyl) offers base-sensitive shielding, enabling orthogonal deprotection strategies during solid-phase peptide synthesis (SPPS) . The azetidine ring (a four-membered nitrogen heterocycle) introduces steric constraints that influence peptide conformation and stability.
The SMILES notation (CC(C)(C)OC(=O)N1CC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24) and InChIKey (IJXRRVYEYNQMPR-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database referencing .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C<sub>25</sub>H<sub>28</sub>N<sub>2</sub>O<sub>6</sub> |
| Molecular Weight | 452.507 g/mol |
| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]acetic acid |
| Solubility | Not publicly available |
| Stability | Sensitive to acidic/basic conditions |
The tert-butyl group in the Boc moiety enhances solubility in organic solvents, whereas the Fmoc group’s aromaticity contributes to UV detectability during chromatographic purification .
Synthesis and Preparation
Synthetic Routes
The synthesis typically proceeds via sequential protection of the azetidine nitrogen and glycine’s α-amino group:
-
Azetidine Protection: The azetidine ring’s secondary amine is Boc-protected using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base like triethylamine.
-
Glycine Functionalization: The primary amine of glycine is then Fmoc-protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under mildly basic conditions .
-
Coupling Reactions: The dual-protected glycine derivative is activated (e.g., via HOBt/DIC) for incorporation into peptide chains during SPPS.
Optimization Challenges
-
Steric Hindrance: The azetidine’s compact structure complicates coupling efficiency, necessitating extended reaction times or elevated temperatures.
-
Deprotection Kinetics: Sequential removal of Boc (via TFA) and Fmoc (via piperidine) must be carefully timed to prevent side reactions .
Applications in Peptide Chemistry
Conformational Restriction
The azetidine ring imposes a 90° torsion angle on peptide backbones, stabilizing β-turn and γ-turn motifs that are otherwise flexible in linear peptides. This rigidity enhances receptor binding specificity, as demonstrated in angiotensin-converting enzyme (ACE) inhibitors.
Medicinal Chemistry Innovations
-
Targeted Drug Delivery: Fmoc/Boc groups enable controlled release in prodrug formulations, as seen in caspase inhibitors for apoptosis regulation .
-
Antimicrobial Peptides: Azetidine-containing peptides exhibit enhanced membrane permeability, leveraging their hydrophobic character to disrupt bacterial lipid bilayers.
| Hazard Statement | Code | Precautionary Measures |
|---|---|---|
| H302 | Oral toxicity | Avoid ingestion; use PPE |
| H315 | Skin irritation | Wear gloves/lab coat |
| H319 | Eye irritation | Use safety goggles |
| H335 | Respiratory irritation | Use fume hood |
Future Perspectives
Drug Development
-
Peptide Therapeutics: Incorporation into checkpoint inhibitor peptides for oncology (e.g., PD-1/PD-L1 disruptors).
-
Bioconjugation: Site-specific labeling with fluorophores or radiotracers for diagnostic imaging .
Synthetic Methodology
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume